Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
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Overview
Description
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of indene derivatives with piperidine under specific conditions. For instance, the reaction can be promoted by iodine in acetonitrile at elevated temperatures to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyridine]: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indene-2,1’-pyrido[4,3-b]indole]: Shares the indene moiety but has a different fused ring system.
Uniqueness
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCYJYORNBMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738605 |
Source
|
Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-49-9 |
Source
|
Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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